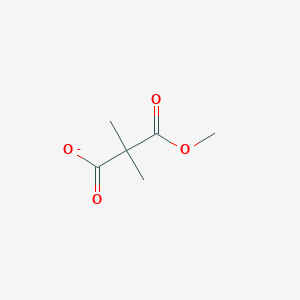
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester, also known as methyl malonate, is an organic compound with the molecular formula C5H8O4. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, dimethyl-, monomethyl ester involves the continuous esterification process, where malonic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce malonic acid and methanol in the presence of a strong acid or base.
Alkylation: The compound can undergo alkylation reactions with alkyl halides to form substituted malonic esters.
Decarboxylation: Upon heating, the ester can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium ethoxide).
Decarboxylation: Heating the ester to high temperatures (e.g., 150-200°C).
Major Products
Hydrolysis: Malonic acid and methanol.
Alkylation: Substituted malonic esters.
Decarboxylation: Acetic acid and carbon dioxide.
Scientific Research Applications
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and as an intermediate in the production of drugs.
Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, dimethyl-, monomethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of malonic acid and methanol. In alkylation reactions, the ester enolate formed in the presence of a strong base reacts with alkyl halides to produce substituted malonic esters. During decarboxylation, the ester undergoes thermal decomposition to yield acetic acid and carbon dioxide.
Comparison with Similar Compounds
Similar Compounds
Malonic acid, dimethyl ester:
Propanedioic acid, diethyl ester:
Uniqueness
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester is unique due to its single ester group, which provides distinct reactivity compared to its diester counterparts. This unique structure allows for selective reactions and applications in organic synthesis that are not possible with other similar compounds.
Properties
Molecular Formula |
C6H9O4- |
|---|---|
Molecular Weight |
145.13 g/mol |
IUPAC Name |
3-methoxy-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)/p-1 |
InChI Key |
ZFYWXMJNWOVLMZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















